molecular formula Y(NO3)3<br>N3O9Y B076763 Yttrium nitrate CAS No. 10361-93-0

Yttrium nitrate

Cat. No. B076763
CAS RN: 10361-93-0
M. Wt: 274.92 g/mol
InChI Key: BXJPTTGFESFXJU-UHFFFAOYSA-N
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Patent
US04988646

Procedure details

The precursor for the NiO gel is nickel nitrate dissolved in ethanol or isopropanol. The precursor for Y2O3 is either yttrium nitrate or yttrium isopropoxide. Yttrium nitrate solution is prepared by dissolving Y2O3 in nitric acid solution. The solution is then evaporated to dryness to prepare yttrium nitrate which is then dissolved in ethanol or isopropanol at a pH of about 3. Alternatively, yttrium sol is prepared by dissolving yttrium isopropoxide in isopropanol.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
NiO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].CC(C)[O-].[Y+3].CC(C)[O-].CC(C)[O-]>C(O)C.[N+]([O-])(O)=O.C(O)(C)C.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O>[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].[Y:5] |f:0.1.2.3,4.5.6.7,11.12.13,14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
NiO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to prepare yttrium nitrate which

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Y]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04988646

Procedure details

The precursor for the NiO gel is nickel nitrate dissolved in ethanol or isopropanol. The precursor for Y2O3 is either yttrium nitrate or yttrium isopropoxide. Yttrium nitrate solution is prepared by dissolving Y2O3 in nitric acid solution. The solution is then evaporated to dryness to prepare yttrium nitrate which is then dissolved in ethanol or isopropanol at a pH of about 3. Alternatively, yttrium sol is prepared by dissolving yttrium isopropoxide in isopropanol.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
NiO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].CC(C)[O-].[Y+3].CC(C)[O-].CC(C)[O-]>C(O)C.[N+]([O-])(O)=O.C(O)(C)C.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O>[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].[Y:5] |f:0.1.2.3,4.5.6.7,11.12.13,14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
NiO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to prepare yttrium nitrate which

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Y]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.